2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci)
Description
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of oxolanes, which are five-membered cyclic ethers containing one oxygen atom. The presence of both acetyl and hydroxy groups in its structure makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
141902-99-0 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7+/m1/s1 |
InChI Key |
VHMKLEZGFRNERW-FBCQKBJTSA-N |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
Isomeric SMILES |
C[C@@H]1COC(=O)[C@]1(C(=O)C)O |
Canonical SMILES |
CC1COC(=O)C1(C(=O)C)O |
Synonyms |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3S,4R)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Hydroxy-4-methyloxolan-2-one: Lacks the acetyl group but shares the oxolane ring structure.
(3S,4S)-3-Hydroxy-4-methyloxolan-2-one: A stereoisomer with different spatial arrangement of atoms.
(3R,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one: Another stereoisomer with different chiral centers.
Uniqueness
The uniqueness of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
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